3-Methyl-5-(2-methylphenyl)aniline
Description
BenchChem offers high-quality 3-Methyl-5-(2-methylphenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-(2-methylphenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-5-(2-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-10-7-12(9-13(15)8-10)14-6-4-3-5-11(14)2/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQODTHQBXWUTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-5-(2-methylphenyl)aniline, an aromatic amine, has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and its applications in medicine and industry.
Chemical Structure and Synthesis
3-Methyl-5-(2-methylphenyl)aniline is characterized by a methyl group at the 3rd position and a 2-methylphenyl group at the 5th position on the aniline ring. The synthesis typically involves several steps:
- Nitration : The starting material, 2-methylphenylamine, undergoes nitration to introduce a nitro group.
- Reduction : The nitro group is then reduced to an amine group.
- Alkylation : The amine group is alkylated with methyl iodide to introduce the methyl group at the 3rd position.
- Hydrochloride Formation : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility in water for various applications.
The biological activity of 3-Methyl-5-(2-methylphenyl)aniline is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects. Preliminary studies suggest potential anti-inflammatory and anticancer properties .
Pharmacological Properties
The compound has been investigated for several pharmacological activities:
- Anticancer Activity : Research indicates that derivatives of aromatic amines can exhibit cytotoxic effects against cancer cell lines. The structure of 3-Methyl-5-(2-methylphenyl)aniline may contribute to similar effects through apoptosis induction or cell cycle arrest mechanisms .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, potentially making 3-Methyl-5-(2-methylphenyl)aniline a candidate for treating inflammatory diseases.
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that certain substituted anilines can significantly reduce cell viability in cancer cell lines, indicating their potential as chemotherapeutic agents. For instance, a study demonstrated that a related compound exhibited IC50 values in the low micromolar range against breast cancer cells .
- Inflammatory Response Modulation : A recent investigation into compounds structurally related to 3-Methyl-5-(2-methylphenyl)aniline revealed their capacity to inhibit NF-kB signaling pathways, which are crucial in inflammatory responses. This suggests that similar structural motifs may confer anti-inflammatory benefits .
Scientific Research
3-Methyl-5-(2-methylphenyl)aniline serves as an important intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique substitution pattern allows for further derivatization, leading to compounds with enhanced biological activities.
Industrial Uses
The compound is also utilized in the production of dyes and pigments due to its stable aromatic structure. Its derivatives are explored for applications in polymer chemistry and materials science.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methyl-4-nitroaniline | Nitro group at para position | Anticancer activity |
| 4-Amino-2-methylphenol | Amino group at para position | Antioxidant properties |
| 2-Methyl-6-nitroaniline | Nitro group at ortho position | Cytotoxic effects on tumor cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
